3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile
Description
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is an organonitrile compound characterized by a phenyl group substituted with a propylcyclohexyl moiety at the para position and a propargyl nitrile group. The compound’s structure combines a rigid cyclohexyl ring with a flexible propyl chain, influencing its steric and electronic properties.
Properties
CAS No. |
101559-74-4 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
3-[4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile |
InChI |
InChI=1S/C18H21N/c1-2-4-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-3-14-19/h8-9,12-13,15,17H,2,4,6-7,10-11H2,1H3 |
InChI Key |
SGQVMDAZJCBGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile typically involves the following steps:
Formation of the Propylcyclohexyl Group: This step involves the alkylation of cyclohexane with propyl halides under catalytic conditions to form 4-propylcyclohexane.
Attachment to the Phenyl Ring: The propylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Prop-2-ynenitrile Group: Finally, the prop-2-ynenitrile group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound can be compared to other nitrile-containing derivatives, such as:
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile (C₁₂H₁₄N₂O): Features an acetylphenyl group and a methylamino-propanenitrile chain, introducing polarity via the ketone group. Its molecular weight is 202.25 g/mol .
3-(4-(Carboxymethoxy)phenyl)propanoate (C₁₁H₁₀O₅): Contains a carboxylic acid ester and a phenylpropanoate backbone, enabling hydrogen bonding and coordination with metal ions, as seen in Zn(II) complexes .
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural formula.
Steric and Electronic Effects
- Cyclohexyl vs. Acetylphenyl Groups: The propylcyclohexyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the planar, electron-withdrawing acetyl group in 3-[(4-acetylphenyl)(methyl)amino]propanenitrile. This difference impacts solubility and reactivity; the acetyl group enhances polarity, favoring aqueous-phase reactions, while the cyclohexyl group promotes organic-phase stability .
- Nitrile Coordination: Both the target compound and 3-(4-(carboxymethoxy)phenyl)propanoate can act as ligands. However, the latter’s carboxylate group facilitates stronger coordination with metal ions (e.g., Zn²⁺ in ), whereas the nitrile group in the target compound may require activation (e.g., via Lewis acids) for effective metal binding .
Research Implications and Gaps
- Liquid Crystals : The cyclohexyl-phenyl core resembles mesogens used in liquid crystals, suggesting applications in optoelectronic devices.
- Data Limitations : Experimental data on melting points, solubility, and reactivity are needed to validate theoretical comparisons.
Biological Activity
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of 281.39 g/mol. The compound features a prop-2-ynenitrile functional group, which is known for its reactivity in various chemical reactions, including click chemistry applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a derivative of prop-2-ynenitrile has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Activity
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction | |
| Similar Derivative | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems. Preliminary research indicates that it may act as a modulator of serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. Functional selectivity at this receptor could lead to reduced side effects compared to traditional antipsychotics.
Case Study: Serotonin Modulation
A study investigating the effects of compounds structurally related to this compound found that certain derivatives exhibited selective agonistic activity at the 5-HT2C receptor, leading to enhanced serotonergic signaling without significant β-arrestin recruitment, which is often associated with adverse effects in other antipsychotic medications .
The proposed mechanism by which this compound exerts its biological effects includes:
- Receptor Interaction : Binding to specific receptors (e.g., serotonin receptors).
- Signal Transduction Modulation : Influencing intracellular signaling pathways such as PI3K/Akt and MAPK.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
